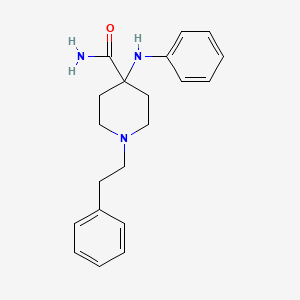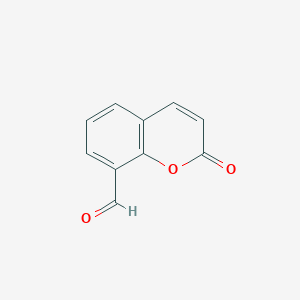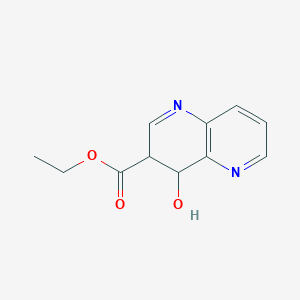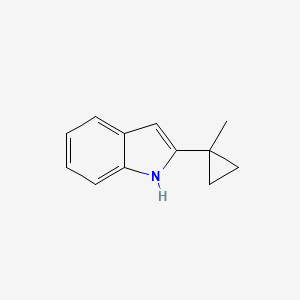
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide
Descripción general
Descripción
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a phenylamino group and a phenylethyl group, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide typically involves the reaction of piperidine derivatives with phenylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide hydrochloride
- N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
61085-40-3 |
|---|---|
Fórmula molecular |
C20H25N3O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-anilino-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O/c21-19(24)20(22-18-9-5-2-6-10-18)12-15-23(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,22H,11-16H2,(H2,21,24) |
Clave InChI |
PPQMZAUSWIDYTH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)
![Bicyclo[2.2.1]hept-2-yl-(5-nitro-pyridin-2-yl)-amine](/img/structure/B8590170.png)
![12-[(Propan-2-yl)sulfanyl]dodecanoic acid](/img/structure/B8590178.png)


![S-[4-(Boc-amino)cyclohexyl] Ethanethioate](/img/structure/B8590186.png)




